molecular formula C9H7F2NO5 B6233128 methyl 2-(difluoromethoxy)-5-nitrobenzoate CAS No. 632626-83-6

methyl 2-(difluoromethoxy)-5-nitrobenzoate

Cat. No.: B6233128
CAS No.: 632626-83-6
M. Wt: 247.2
InChI Key:
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Description

Methyl 2-(difluoromethoxy)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethoxy group and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(difluoromethoxy)-5-nitrobenzoate typically involves the introduction of the difluoromethoxy group and the nitro group onto a benzoate core. One common method involves the reaction of methyl 2-hydroxy-5-nitrobenzoate with a difluoromethylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethoxy)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Reduction of the nitro group yields methyl 2-(difluoromethoxy)-5-aminobenzoate.

    Substitution: Substitution of the difluoromethoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(difluoromethoxy)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(difluoromethoxy)-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Methyl 2-(difluoromethoxy)-5-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 2-(trifluoromethoxy)-5-nitrobenzoate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical reactivity and biological activity.

    Methyl 2-(methoxy)-5-nitrobenzoate: This compound has a methoxy group instead of a difluoromethoxy group, which can significantly alter its properties.

    Methyl 2-(difluoromethoxy)-4-nitrobenzoate: This compound has the nitro group in a different position, which can influence its reactivity and interactions with biological targets.

The unique combination of the difluoromethoxy and nitro groups in this compound gives it distinct properties that can be advantageous in specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(difluoromethoxy)-5-nitrobenzoate involves the reaction of 2-nitro-5-hydroxybenzoic acid with difluoromethyl ether and methanol in the presence of a catalyst.", "Starting Materials": [ "2-nitro-5-hydroxybenzoic acid", "difluoromethyl ether", "methanol", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-nitro-5-hydroxybenzoic acid in methanol.", "Step 2: Add difluoromethyl ether to the solution.", "Step 3: Add a catalyst to the solution.", "Step 4: Heat the solution to reflux for several hours.", "Step 5: Cool the solution and filter the precipitate.", "Step 6: Wash the precipitate with cold methanol.", "Step 7: Dry the product to obtain methyl 2-(difluoromethoxy)-5-nitrobenzoate." ] }

CAS No.

632626-83-6

Molecular Formula

C9H7F2NO5

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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